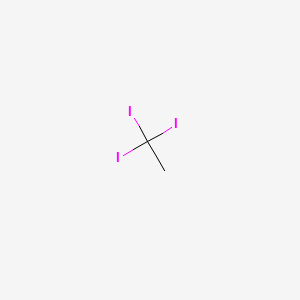
17,17-Dimethylgona-4,13-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,17-Dimethylgona-4,13-dien-3-one is a synthetic steroidal compound with the molecular formula C19H26O. It is known for its unique structure and significant biological activities. This compound is part of the larger class of steroids, which are organic compounds with four cycloalkane rings arranged in a specific molecular configuration. Steroids are widely studied for their diverse roles in biological systems and their applications in medicine and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 17,17-Dimethylgona-4,13-dien-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the biotransformation of androsta-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, which is then further modified to introduce the 17,17-dimethyl groups . The reaction conditions often require specific enzymes or microbial cultures to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound may involve large-scale microbial biotransformation processes. These processes are cost-effective and environmentally friendly, utilizing microbial cultures to convert precursor steroids into the desired product . The use of bioreactors and controlled fermentation conditions ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 17,17-Dimethylgona-4,13-dien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
17,17-Dimethylgona-4,13-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds and as a model compound for studying steroid chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating steroid hormone pathways.
Medicine: Research explores its potential therapeutic applications, including its use in hormone replacement therapy and as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 17,17-Dimethylgona-4,13-dien-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
- 17,17-Dimethyl-18-norandrosta-4,13-dien-3-one
- 10,17,17-Trimethylgona-4,13-dien-3-one
Comparison: Compared to similar compounds, 17,17-Dimethylgona-4,13-dien-3-one is unique due to its specific structural modifications, which confer distinct biological activities. For instance, the presence of the 17,17-dimethyl groups enhances its stability and resistance to metabolic degradation, making it a valuable compound for research and therapeutic applications .
Propiedades
Número CAS |
153-23-1 |
|---|---|
Fórmula molecular |
C19H26O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1 |
Clave InChI |
QQKCHKZSXKFDDR-ARFHVFGLSA-N |
SMILES isomérico |
CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
SMILES canónico |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)





![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
